4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C7H10N2O2/c8-5-7(3-1-2-4-7)11-6(10)9-5/h1-4H2,(H2,8,9,10) |
InChI Key |
DSSBTQQMCDOFFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=N)NC(=O)O2 |
Origin of Product |
United States |
Retrosynthetic Analysis and Synthetic Strategies for 4 Imino 1 Oxa 3 Azaspiro 4.4 Nonan 2 One and Analogous Systems
Foundational Approaches to Spiro Oxa-aza-lactam Cores
The construction of the fundamental spiro oxa-aza-lactam framework, the core of the target molecule, can be achieved through several foundational synthetic strategies. These methods focus on creating the characteristic spirocyclic junction where two rings share a single carbon atom.
Construction via Intramolecular Cyclization Reactions
Intramolecular cyclization represents a powerful strategy for the synthesis of spirocyclic compounds. This approach involves a single molecule containing all the necessary functional groups, which then reacts with itself to form the ring system. A notable example is the tandem Claisen rearrangement/intramolecular oxa-Michael addition. beilstein-journals.org In this type of reaction, a precursor is first generated, for instance, through the rhodium-catalyzed insertion of a carbene into the O-H bond of a phenol. beilstein-journals.org This adduct can then undergo a thermally induced Claisen rearrangement, followed by a base-catalyzed intramolecular 5-exo-trig oxa-Michael addition, to yield the desired spiro[benzofuran-2,3'-pyrrolidine]-2',5'-dione scaffold. beilstein-journals.org This sequence effectively builds the complex spirocyclic system in a controlled manner. Another approach involves the reaction of isatin-derived N-tert-butanesulfinyl ketimines with sulfur ylides, known as the aza-Corey-Chaykovsky reaction, which can produce chiral spiro-aziridine oxindoles with excellent selectivity. mdpi.com
Ring Expansion Methodologies in Spirocycle Formation
Ring expansion offers an alternative and elegant route to spirocycles, particularly for synthesizing medium-sized rings and macrocycles from smaller, more readily available lactams. nih.govwhiterose.ac.uk The Successive Ring Expansion (SuRE) strategy, for example, involves the N-acylation of a lactam, followed by a protecting group cleavage and a subsequent spontaneous ring expansion. whiterose.ac.uk While broadly applicable, this method can be challenging if the initial N-acylation of the lactam proves difficult. whiterose.ac.uk
A more direct application to spirocycle formation is the cyclopropanation/ring expansion cascade reaction. Ashfeld reported a cascade reaction between 3-diazooxindoles and vinyl isocyanate. rsc.org This reaction proceeds through the initial formation of a spirocyclopropyl oxindole (B195798) intermediate, which then undergoes a ring expansion to furnish a larger spirocyclic β-lactam system. rsc.org This method highlights how a smaller, strained ring can be used as a reactive handle to build more complex spiro frameworks.
Multicomponent Reaction (MCR) Strategies for Spiro-Imino-Lactam Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient tools in modern synthetic chemistry. nih.govnih.gov They offer advantages such as reduced waste, high atom economy, and the rapid generation of molecular complexity, making them ideal for constructing intricate molecules like spiro-imino-lactams. nih.govnih.gov
Base-Catalyzed Multicomponent Domino Reactions
Domino reactions, a subset of MCRs, involve a cascade of transformations where each subsequent reaction is triggered by the functionality formed in the previous step. nih.gov Base-catalyzed versions of these reactions are particularly effective for synthesizing spiro heterocycles. For instance, a Knoevenagel/Michael/cyclization multicomponent domino methodology has been developed for the synthesis of various spiro compounds. mdpi.com This reaction, often performed using an ionic liquid as a catalyst in an environmentally benign solvent like ethanol (B145695), can proceed with starting materials such as isatin, malononitrile, and barbituric acid to produce spirocycles in good to excellent yields. mdpi.com
Another example involves the three-component reaction of an aldehyde, malononitrile, and a cyclic diketone. While some systems use Brønsted acid catalysis, related syntheses can be promoted by organic bases like triethylamine (B128534) (Et3N), DABCO, DBU, and DMAP, leading to the formation of spiro-chromene derivatives. nih.gov
| Entry | Aldehyde | Active Methylene Compound | Cyclic Component | Base | Yield (%) | Ref |
| 1 | Benzaldehyde | Malononitrile | 5,5-dimethylcyclohexane-1,3-dione | Et3N | 45 | nih.gov |
| 2 | Benzaldehyde | Malononitrile | 5,5-dimethylcyclohexane-1,3-dione | DABCO | 55 | nih.gov |
| 3 | Benzaldehyde | Malononitrile | 5,5-dimethylcyclohexane-1,3-dione | DBU | 60 | nih.gov |
| 4 | N-methylisatin | Malononitrile | Barbituric acid | [Hmim]Cl | 98 | mdpi.com |
| 5 | Isatin | Malononitrile | N,N-dimethylbarbituric acid | [Hmim]Cl | 91 | mdpi.com |
Transition Metal-Catalyzed Multicomponent Cycloadditions
Transition metals like nickel, rhodium, and ruthenium serve as powerful catalysts for cycloaddition reactions that would otherwise be slow or fail completely under thermal conditions. williams.edu These catalyzed processes often proceed through distinct, multi-step mechanisms, bypassing the restrictive electronic requirements of concerted reactions like the Diels-Alder reaction. williams.edu This allows for the use of unactivated alkenes and alkynes as viable reaction partners. williams.edu
Specific examples relevant to spirocycle synthesis include:
Nickel-Catalyzed [4+2] Cycloadditions: Intramolecular cycloadditions of dienes with unactivated alkynes can be catalyzed by nickel complexes under mild conditions, providing access to bicyclic systems that can be precursors to spirocycles. williams.edu
Rhodium-Catalyzed Annulations: Rhodium catalysts have been used in [4+1+1] sequential annulations to assemble highly fused aziridines. mdpi.com Furthermore, Rh(II) catalysts are effective in promoting spirocyclizations through carbene insertion reactions. beilstein-journals.org
Ruthenium-Catalyzed Cyclopropanations: Chiral Ru(II) complexes have been employed to generate spirocyclopropyl oxindoles with high enantiomeric excess from 3-diazooxindoles. rsc.org These spirocyclopropanes can then serve as intermediates for further transformations. rsc.org
Microwave-Assisted Multicomponent Protocols
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving product selectivity. researchgate.netnih.gov The use of microwave irradiation is particularly beneficial for MCRs, where it can significantly shorten reaction times from hours to minutes. mdpi.comnih.gov This technology is considered a green chemistry approach as it often leads to more efficient and sustainable synthetic protocols. nih.gov
Numerous spiro heterocycles have been synthesized using microwave-assisted multicomponent reactions. For example, a three-component 1,3-dipolar cycloaddition between substituted isatins, sarcosine, and various dipolarophiles can be efficiently carried out under microwave irradiation in a green solvent like 2,2,2-trifluoroethanol (B45653) (TFE). nih.gov The synthesis of chiral spiroisoxazoline-β-lactams via 1,3-dipolar cycloaddition has been studied under both conventional heating and microwave irradiation, providing a direct comparison of the two methods. nih.gov
| Entry | R-group (Nitrile Oxide) | Heating Method | Time | Yield (%) | Ref |
| 1 | p-FC₆H₄ | Conventional (Reflux) | 3h | 72 | nih.gov |
| 2 | p-FC₆H₄ | Microwave (80°C) | 1.5h | 39 | nih.gov |
| 3 | p-ClC₆H₄ | Conventional (Reflux) | 2h | 79 | nih.gov |
| 4 | p-ClC₆H₄ | Microwave (80°C) | 1h | 60 | nih.gov |
| 5 | p-BrC₆H₄ | Conventional (Reflux) | 1.5h | 75 | nih.gov |
| 6 | p-BrC₆H₄ | Microwave (80°C) | 1h | 55 | nih.gov |
In some cases, conventional heating provided higher yields, though microwave irradiation could reduce reaction times. nih.gov This highlights that the optimal conditions are system-dependent and must be determined empirically.
Stereoselective Synthesis of 4-Imino-1-oxa-3-azaspiro[4.4]nonan-2-one and Diastereomeric Control
The control of stereochemistry is paramount in the synthesis of bioactive molecules. For spirocyclic systems like this compound, where a single carbon atom is a member of two rings, achieving high diastereoselectivity and enantioselectivity is a key objective. Several strategies have been developed to this end, including asymmetric annulation reactions, the use of chiral auxiliaries and ligands, specialized catalysis, and metal-mediated cyclizations.
Asymmetric Annulation Reactions
Asymmetric annulation reactions are powerful tools for the construction of chiral cyclic and spirocyclic frameworks. These reactions involve the formation of a new ring onto a pre-existing scaffold in a stereocontrolled manner.
N-heterocyclic carbene (NHC)-catalyzed annulation reactions have emerged as a versatile method for the synthesis of spiro-heterocycles. For instance, the divergent annulation of enals with heterocyclic enones, controlled by the backbone of the chiral NHC catalyst, can produce spiro-heterocycles in a highly diastereo- and enantioselective fashion. rsc.org This approach offers a pathway to spirocyclic lactones and lactams by carefully selecting the appropriate catalyst to direct the reaction chemo-selectivity. rsc.orgresearchgate.net
Phosphine-catalyzed [4+1] annulation of electron-deficient 1,3-dienes or 1,3-azadienes with maleimides represents another efficient method for constructing azaspiro[4.4]nonenes under mild conditions. rsc.org This methodology is significant as it demonstrates the first example of a [4+1] cyclization between electron-deficient 4π-conjugated systems and non-allylic phosphorus ylides, providing a direct route to the azaspiro[4.4]nonane core. rsc.org
Furthermore, nickel-catalyzed enantioselective α-spirocyclization of lactones offers a strategy for synthesizing spirocycles with all-carbon quaternary centers. This method involves the intramolecular addition of lactone enolates to aryl nitriles, efficiently forging 5-, 6-, and 7-membered rings with good yield and enantioselectivity. acs.org The reaction proceeds through an N-aryl imine intermediate, which upon hydrolysis yields the desired β-keto lactone product, a close analog to the imino-lactone target. acs.org
Chiral Auxiliary and Ligand-Controlled Approaches
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. researchgate.netnumberanalytics.com Once the desired stereochemistry is established, the auxiliary can be removed. Evans' chiral auxiliaries, such as (S)-4-phenyl-2-oxazolidinone, have been successfully employed in the stereoselective alkylation of γ-lactam scaffolds to produce α-substituted γ-lactams with good diastereoselectivities. nih.govumn.edu This method provides a convergent route to complex lactam structures.
The choice of chiral auxiliary can significantly influence the diastereoselectivity of the reaction. For example, in the synthesis of β-lactams via the Staudinger reaction, D-mannitol-derived oxazolidin-2-ones have been shown to be highly effective. researchgate.net Specifically, a cyclohexylidene-containing auxiliary demonstrated better yield and stereoselectivity for the cis-β-lactam compared to an isopropylidene auxiliary. researchgate.net
In addition to chiral auxiliaries, the use of chiral ligands in metal-catalyzed reactions is a powerful strategy for inducing enantioselectivity. In a nickel-catalyzed lactone α-spirocyclization, the chiral Mandyphos ligand SL-M001-1 was crucial for achieving high enantioselectivity. acs.org Similarly, cobalt complexes with chiral imidazolidine-pyrroloimidazolone pyridine (B92270) ligands have been used to catalyze Michael-alkylation reactions with a reversal of enantioselectivity, yielding chiral spiro-cyclopropane-oxindoles. umn.edu The hydrogen bonding between the ligand and the enolate intermediate is proposed to direct this switch in stereoselectivity.
| Method | Chiral Source | Key Feature | Products | Stereoselectivity |
| Alkylation of γ-lactams | Evans' chiral auxiliary | Stereoselective alkylation of lactam enolates. nih.govumn.edu | α-substituted γ-lactams | Reasonable diastereoselectivities. nih.govumn.edu |
| Staudinger Reaction | D-mannitol-derived oxazolidin-2-one | Diastereoselective [2+2] cycloaddition. researchgate.net | cis-β-lactams | High diastereoselectivity. researchgate.net |
| Ni-catalyzed α-spirocyclization | Chiral Mandyphos ligand | Enantioselective intramolecular addition. acs.org | Spirocyclic β-keto lactones | Up to 90% ee. acs.org |
| Co-catalyzed Michael-alkylation | Chiral imidazolidine-pyrroloimidazolone pyridine ligand | Reversal of enantioselectivity. umn.edu | Chiro spiro-cyclopropane-oxindoles | Up to -98% ee. umn.edu |
Phosphine-Catalyzed Stereoselective Cycloadditions
Phosphine-catalyzed cycloaddition reactions are a cornerstone of modern organocatalysis for the synthesis of five-membered rings. nih.gov These reactions, particularly [3+2] cycloadditions, are effective for constructing spirocyclic systems. The reaction of allenoates with various electrophiles, such as cyclic ketimines, can lead to the formation of 2-azaspiro[4.4]nonan-1-ones. researchgate.net
A notable application is the phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates with allenoates, which has been used to synthesize a family of chiral spiro-β-lactams with anti-HIV and antiplasmodial activity. nih.gov This demonstrates the power of this methodology in medicinal chemistry. The reaction of arglabin, a sesquiterpene lactone, with various pronucleophiles under phosphine (B1218219) catalysis has also been developed, leading to Michael adducts with high chemo- and diastereoselectivity. nih.gov
Furthermore, a phosphine-catalyzed cascade lactonization/[2+1] annulation between vinyl oxiranes and sulfonium (B1226848) compounds has been developed for the highly diastereoselective construction of spiro-2(3H)-furanone skeletons. nih.gov This cascade process highlights the versatility of phosphine catalysis in constructing complex spirocyclic systems through multiple bond-forming events in a single operation. nih.gov Diastereodivergent synthesis of oxetane (B1205548) dispirooxindole skeletons has also been achieved through phosphine-catalyzed [3+2] cyclization, where the choice of the phosphine catalyst controls the formation of either syn or anti diastereoisomers. rsc.org
| Reactants | Catalyst | Reaction Type | Product | Key Finding |
| Allenoates and cyclic ketimines | Bisphosphine | [3+2]/[3+2] annulation | N-fused polycyclic compounds | Highly regioselective and diastereoselective. researchgate.net |
| 6-Alkylidene-penicillanates and allenoates | Phosphine | [3+2] annulation | Chiral spiro-β-lactams | Products with anti-HIV and antiplasmodial activity. nih.gov |
| Vinyl oxiranes and sulfonium compounds | Phosphine | Cascade lactonization/[2+1] annulation | Spiro-2(3H)-furanone skeletons | Highly diastereoselective construction of spirocycles. nih.gov |
| 3-Oxetanone derived carbonates and methyleneoxindole | Chiral phosphines ((-)-DIOP or (R)-SITCP) | [3+2] cyclization | Oxetane dispirooxindole skeletons | Diastereodivergent synthesis controlled by catalyst. rsc.org |
Samarium(II)-Mediated Stereoselective Cyclizations
Samarium(II) iodide (SmI2) is a powerful single-electron transfer reagent that has found widespread application in promoting reductive C-C bond formations. mdpi.comnih.govrsc.org It is particularly effective in mediating cyclization reactions to form complex cyclic and spirocyclic systems with high stereocontrol. bohrium.comfigshare.com
One of the key applications of SmI2 in the synthesis of azaspirocycles is the reductive cyclization of unsaturated keto-lactams. bohrium.comfigshare.com This reaction proceeds via a sequential conjugate reduction-aldol cyclization to afford syn-spirocyclic pyrrolidinones and piperidinones with complete diastereocontrol. bohrium.comfigshare.com The efficiency of this spirocyclization is influenced by the substituent on the nitrogen atom and the size of the lactam ring. bohrium.comfigshare.com The mechanism is proposed to involve the reduction of the unsaturated lactam, followed by protonation, a second reduction, and a samarium(III)-directed aldol (B89426) cyclization. acs.org
SmI2 has also been utilized in the dearomatizing cyclization of barbituric acids via aminoketyl radicals to produce spiro-barbiturates. mdpi.com This process can occur through either a direct cyclization or a cascade reaction, showcasing the ability of SmI2 to mediate complex transformations. mdpi.com In the synthesis of functionalized prolines, SmI2-mediated cyclizations of C4-keto-functionalized β-lactams have been shown to proceed with high diastereoselectivity, often leading to cleavage of the β-lactam ring and subsequent formation of highly substituted proline derivatives as single diastereomers. nih.gov The stereochemical outcome is rationalized by the coordination of the samarium(III) enolate intermediate to the β-lactam amide functionality during the cyclization step. nih.gov
Green Chemistry Principles in Spiro-Imino-Lactam Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of spiro-imino-lactam synthesis, this translates to the development of more environmentally benign reaction conditions, such as the use of non-toxic solvents and catalysts, and the improvement of atom economy.
Solvent-Free and Aqueous Medium Reactions
One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free reactions and reactions in aqueous media are highly desirable.
Microwave-assisted solvent-free conditions have been successfully applied to the three-component synthesis of γ-spiroiminolactones. researchgate.net This method offers a simple and versatile procedure for the combinatorial synthesis of complex spiro compounds. Similarly, the synthesis of spiro compounds through a Knoevenagel/Michael/cyclization multicomponent domino reaction has been achieved using microwave assistance in ethanol with an ionic liquid as an organocatalyst. mdpi.com This approach provides good yields and allows for the exploration of a wide range of starting materials. mdpi.com
Reusable Catalytic Systems
The development of sustainable synthetic methodologies is a cornerstone of modern green chemistry. A key aspect of this endeavor is the use of reusable catalysts, which minimize waste and reduce costs associated with chemical production. In the synthesis of spiro-heterocyclic systems analogous to this compound, several types of reusable catalytic systems have been explored.
Homogeneous catalysts, while often highly efficient, can be difficult to separate from the reaction mixture. To address this, research has focused on developing catalysts that can be easily recovered and reused. For instance, iron-based catalysts are gaining attention as they are inexpensive and environmentally benign. A novel Fe(II)-iminopyridine catalyst has been successfully applied to the regioselective synthesis of oxazolidinones from carbon dioxide and aziridines. acs.orgacs.org This system operates under mild conditions (50 °C and 10 bar CO2) and represents a sustainable approach to forming the core oxazolidinone ring present in many spirocyclic structures. acs.orgacs.org
Phosphine-catalyzed [3+2]-cycloaddition reactions are another powerful tool for constructing spiro-heterocyclic frameworks, such as 2-azaspiro[4.4]nonan-1-ones. researchgate.netuwa.edu.au While traditional phosphine catalysts are often used in stoichiometric amounts and are difficult to recover, efforts are ongoing to immobilize these catalysts on solid supports, thereby rendering them reusable.
Heterogeneous catalysts offer a more straightforward solution to reusability. These solid-phase catalysts can be easily removed from the reaction mixture by simple filtration. H-β zeolite, a microporous aluminosilicate, has been demonstrated as an efficient and reusable heterogeneous catalyst for the one-pot synthesis of isatins from anilines. chem-soc.si The catalyst can be separated and reused multiple times without a significant drop in activity, showcasing a practical application of green chemistry principles that could be adapted for the synthesis of spiro-heterocycles. chem-soc.si
| Catalyst System | Application (Analogous System) | Key Findings | Reference |
|---|---|---|---|
| Fe(II)-iminopyridine Complexes | Regioselective synthesis of oxazolidinones | Sustainable Fe-catalyst for CO2 utilization; operates under mild conditions (50 °C, 10 bar CO2). | acs.orgacs.org |
| Triphenylphosphine | [3+2]-cycloaddition for 2-azaspiro[4.4]nonan-1-ones | Efficient for constructing spiro-heterocyclic products, though reusability depends on immobilization. | researchgate.netuwa.edu.au |
| H-β Zeolite | One-pot synthesis of isatins | Heterogeneous catalyst, easily separable by filtration and reusable for at least five cycles without considerable loss of activity. | chem-soc.si |
Atom-Economy and Step-Economy Considerations
In the context of synthesizing complex structures like this compound and its analogues, these principles are particularly important. primescholars.com High atom and step economy can be achieved through the design of cascade reactions or multi-component reactions (MCRs), where multiple chemical bonds are formed in a single operation without isolating intermediates. nih.gov
For example, a catalyst-free, one-pot, three-component strategy has been developed for the synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov This approach combines three different starting materials in a single reaction vessel to construct the complex spiro scaffold through a cascade of reactions, offering remarkable step-, time-, and cost-effectiveness. nih.gov Similarly, other MCRs have been employed for the efficient, one-pot synthesis of various spiro-heterocycles, generating a valuable spiro quaternary carbon center and two distinct heterocyclic rings in a single transformation. rsc.org Such strategies are inherently more atom- and step-economical than traditional linear syntheses, which often involve numerous steps for protection, deprotection, and functional group manipulation, leading to significant waste. nih.gov
The Diels-Alder reaction is a classic example of a highly atom-economical reaction, often achieving 100% atom economy as all atoms from the reactants are incorporated into the product. nih.gov Strategies that incorporate such pericyclic reactions are highly desirable. Palladium-mediated cascade reactions have also been shown to be a robust and operationally simple route to nitrogen heterocycles from readily available alkynes, further exemplifying an atom-economic approach. organic-chemistry.org
| Synthetic Strategy | Example Application | Economic Advantages | Reference |
|---|---|---|---|
| Multi-Component Reaction (MCR) | Synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-trienes | High step- and atom-economy; one-pot procedure; reduces waste and purification steps. | nih.gov |
| Domino Radical Bicyclization | Synthesis of 1-azaspiro[4.4]nonane derivatives | Builds the spirocycle in a single step from a linear precursor, improving step-economy. | nih.gov |
| Phosphine-Catalyzed [3+2]-Cycloaddition | Synthesis of 2-azaspiro[4.4]nonan-1-ones | Convergent approach that builds a five-membered ring onto a preexisting ring system efficiently. | uwa.edu.au |
| Traditional Linear Synthesis | Multi-step synthesis of complex molecules | Often involves protecting groups and multiple isolated intermediates, leading to lower atom and step economy. | nih.gov |
Scientific Data on this compound Remains Elusive
Despite a comprehensive search of scientific literature and chemical databases, no specific experimental or theoretical studies detailing the reactivity and mechanistic investigations of the chemical compound This compound could be located. The body of scientific knowledge accessible through available search tools does not currently contain papers, patents, or scholarly articles that would allow for a thorough and scientifically accurate discussion of this specific molecule as per the requested outline.
The inquiry sought detailed information on the chemical behavior of this compound, with a focus on several key areas of its reactivity. These included transformations of its imino group, such as nucleophilic additions and isomerization studies, as well as reactions involving the lactam moiety, like ring-opening and functionalization at adjacent positions. Additionally, transformations of the spiro ring system were of interest.
While the search yielded information on a variety of related spirocyclic compounds, including spiro-lactams, spiro-β-lactams, and other heterocyclic systems, none of the retrieved documents specifically addressed the synthesis or reactivity of this compound. General principles of imine and lactam reactivity are well-established in organic chemistry; however, the unique electronic and steric environment created by the spirocyclic fusion of a cyclopentane (B165970) ring with an imino-oxazolidinone ring system means that direct extrapolation from simpler, analogous structures would be speculative.
The absence of specific data prevents the creation of the requested detailed article. The scientific community has published extensively on the synthesis and reactivity of various spirocyclic systems due to their importance in medicinal chemistry and natural product synthesis. However, it appears that this compound has not yet been a specific target of such investigations, or at least, the results of such studies are not available in the public domain.
Therefore, the following sections of the proposed article outline remain unaddressed due to the lack of available scientific evidence:
Reactivity and Mechanistic Investigations of 4 Imino 1 Oxa 3 Azaspiro 4.4 Nonan 2 One
Spiro Ring System Transformations
Further research would be required to elucidate the chemical properties and reactivity of this specific compound.
Rearrangements and Skeletal Reorganizations
Spirocyclic compounds are known to undergo a variety of rearrangement reactions, often driven by ring strain, electronic effects, or the formation of more stable intermediates. For instance, the Curtius rearrangement has been successfully employed in the synthesis of related spiro-heterocyclic ketones. In one study, an acid precursor underwent a Curtius rearrangement followed by acid hydrolysis to yield novel spiro-cyclic ketones uwa.edu.au. This suggests that the nitrogen-containing ring of 4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one could potentially be susceptible to similar skeletal reorganizations under appropriate conditions.
Cascade Reaction Sequences Involving the Spirocenter
Cascade reactions, where a single event triggers a sequence of intramolecular transformations, are a powerful tool for the efficient construction of complex molecular architectures. The synthesis of related spiro heterocycles often employs such strategies. For example, a one-pot, three-component reaction has been developed to synthesize 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. This process proceeds through a cascade involving the in-situ generation of a zwitterion, a 1,3-dipolar cycloaddition, and subsequent imine-enamine tautomerization nih.gov.
Another relevant example is the phosphine-catalyzed [3+2]-cycloaddition of 2-methylene γ-lactams with ylides, which can directly or indirectly lead to spiro-heterocyclic products uow.edu.au. These examples highlight the potential for the spirocenter in this compound to serve as a linchpin in cascade sequences, allowing for the rapid assembly of intricate molecular frameworks.
Radical Reactions and Oxidative Cyclizations
Radical reactions and oxidative cyclizations are pivotal in the synthesis of various nitrogen-containing spirocycles. A notable example is the domino radical bicyclization for the synthesis of 1-azaspiro[4.4]nonane derivatives. This process involves the formation and capture of alkoxyaminyl radicals nih.gov. The reaction is initiated by radical initiators like 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B) and is promoted by Bu3SnH nih.gov. The diastereoselectivity of this reaction was found to be influenced by the choice of radical initiator nih.gov.
Furthermore, intramolecular 1,3-dipolar cycloaddition reactions are instrumental in the synthesis of 1-azaspiro[4.4]nonan-1-oxyls from 5,5-dialkyl-1-pyrroline N-oxides nih.gov. This type of reaction, involving the introduction of a pent-4-enyl group to the nitrone carbon followed by cyclization, underscores the utility of cycloaddition strategies in building spirocyclic systems nih.gov.
The following table provides a summary of reagents and conditions used in the synthesis of related spirocyclic compounds, which could potentially be adapted for the functionalization of this compound.
| Reaction Type | Starting Material/Precursor | Reagents and Conditions | Product Type |
| Domino Radical Bicyclization | O-benzyl oxime ethers with a brominated or iodinated aromatic ring | AIBN, Bu3SnH, reflux or Et3B, Bu3SnH, room temperature | 1-Azaspiro[4.4]nonane derivatives |
| [3+2]-Cycloaddition | 2-methylene γ-lactams and 2-butynoic acid derivatives | Phosphine (B1218219) catalyst | Spiro-heterocyclic products |
| Intramolecular 1,3-Dipolar Cycloaddition | 5,5-dialkyl-1-pyrroline N-oxides with a pent-4-enyl group | Heat | 1-Azaspiro[4.4]nonan-1-oxyls |
| Three-Component Cascade Reaction | Alkyl isocyanides, dialkyl acetylene (B1199291) dicarboxylates, 3-alkyl-4-arylidene-isoxazol-5(4H)-ones | Toluene, 110 °C | 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives |
Advanced Spectroscopic and Structural Characterization of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available published research detailing the experimental spectroscopic and structural characterization of the specific compound This compound .
The inquiries for data pertaining to Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography for this exact molecule did not yield any specific results. While information exists for structurally related spirocyclic compounds, such as the parent molecule 1-oxa-3-azaspiro[4.4]nonan-2-one, this data is not applicable due to the presence of the distinct imino functional group at the 4-position in the requested compound.
Therefore, it is not possible to provide the detailed analysis and data tables for the sections and subsections outlined in the request. The generation of scientifically accurate and verifiable content for the following topics is precluded by the absence of primary research on "this compound":
Advanced Spectroscopic and Structural Characterization of Spiro Imino Lactams
X-ray Crystallography for Solid-State Structure Determination
Further research and synthesis of this specific spiro-imino-lactam would be required for such characterization data to be generated and reported in the scientific domain.
Computational and Theoretical Studies on 4 Imino 1 Oxa 3 Azaspiro 4.4 Nonan 2 One Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and stability of molecules. While specific DFT studies on 4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one are not widely available in the literature, the principles of DFT can be applied to understand its properties based on studies of similar spirocyclic and oxazolidinone-containing compounds.
The stability of spiro compounds is influenced by the sp3-hybridized spiro-carbon atom, which connects two rings in a perpendicular arrangement. This unique structure can lead to improved morphological stability while retaining the electronic properties of the individual ring systems acs.org. DFT calculations can be employed to determine key electronic parameters that provide insights into the molecule's reactivity and stability. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
The HOMO and LUMO energies are crucial in determining the electron-donating and electron-accepting abilities of a molecule. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. For related spiro compounds, the electronic properties are often dictated by the constituent chromophores in each half of the molecule acs.org.
The molecular electrostatic potential (MEP) surface is another valuable descriptor derived from DFT calculations. It helps in identifying the electron-rich and electron-deficient regions of a molecule, which are susceptible to electrophilic and nucleophilic attacks, respectively.
While specific data for this compound is not available, a hypothetical table of DFT-calculated electronic properties is presented below for illustrative purposes, based on general knowledge of similar heterocyclic compounds.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule |
Note: These values are illustrative and not based on actual calculations for the specified compound.
Mechanistic Pathway Elucidation and Transition State Analysis
For instance, the synthesis of related 2-azaspiro[4.4]nonan-1-ones has been achieved through phosphine-catalyzed [3+2]-cycloadditions uow.edu.auresearchgate.net. A computational study of such a reaction would involve locating the transition states for each step of the cycloaddition process. Transition state analysis provides information about the activation energy, which is crucial for understanding the reaction kinetics. The geometry of the transition state can also explain the stereoselectivity of the reaction.
Similarly, the formation of 1-azaspiro[4.4]nonane derivatives through domino radical bicyclization has been reported nih.gov. Theoretical calculations could help in understanding the stability of the radical intermediates and the energy barriers associated with the cyclization steps.
While no specific mechanistic studies for this compound have been found in the reviewed literature, a general approach to such a study would involve:
Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and products.
Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products.
Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the found transition state correctly connects the desired reactants and products.
Calculation of Activation Energies: Determining the energy difference between the transition state and the reactants.
These calculations would allow for the construction of a detailed reaction energy profile, providing a comprehensive understanding of the reaction mechanism.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies.
For spirocyclic systems like this compound, the cyclopentane (B165970) and oxazolidinone rings can adopt various conformations. The spiro linkage introduces significant conformational constraints. Studies on conformationally constrained oxazolidinones have shown that fixing the geometry can impact their biological activity nih.govnih.gov.
Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform a systematic search of the conformational space to identify low-energy conformers. The results of this search can be represented as a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometry.
A detailed conformational analysis of this compound would involve varying the key dihedral angles in the molecule and calculating the energy at each point. This would reveal the most stable conformations and the energy barriers for interconversion between them. While specific studies on this molecule are not available, the general principles of conformational analysis of spirocyclic and heterocyclic systems would apply.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry can accurately predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions are valuable for structure elucidation and for interpreting experimental spectra.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. By comparing the calculated spectrum with the experimental one, it is possible to assign the observed vibrational modes to specific molecular motions. For a related compound, an infrared spectrum showed a strong absorption band at 1725 cm⁻¹, typical for carbonyl compounds nih.gov. DFT calculations could be used to predict the vibrational frequency of the C=O and C=N groups in this compound.
A hypothetical comparison of experimental and calculated vibrational frequencies is shown below.
| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) |
| C=O stretch | 1730 | 1755 |
| C=N stretch | 1680 | 1700 |
| N-H bend | 1620 | 1635 |
| C-O stretch | 1100 | 1115 |
Note: These values are illustrative and not based on actual experimental or computational data for the specified compound.
The correlation between predicted and experimental spectroscopic data is crucial for validating the computational methods used and for gaining confidence in the structural assignment nih.gov.
Applications and Synthetic Utility of 4 Imino 1 Oxa 3 Azaspiro 4.4 Nonan 2 One in Chemical Synthesis
Role as Versatile Building Blocks for Complex Molecule Synthesis
The synthesis of derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, highlighting the utility of spirocyclic amino acids as bioisosteres of piperidine (B6355638) in drug development. univ.kiev.ua This suggests that 4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one could similarly serve as a scaffold for creating novel analogs of existing drugs with potentially enhanced properties.
Scaffold for Constructing Diverse Heterocyclic Systems
The 1-oxa-3-azaspiro[4.4]nonane framework is a key component of various heterocyclic systems. Research has shown the synthesis of novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles through multicomponent reactions. nih.gov This indicates the potential of the spiro core to be part of more complex, fused heterocyclic structures. The imino group in this compound could serve as a reactive handle for further cyclization reactions, leading to the construction of diverse heterocyclic systems.
The synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones has been achieved through the Mn(III)-based reaction of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones, demonstrating the formation of the spiro[4.4]nonane system. researchgate.net Although this example does not involve the exact target molecule, it illustrates a synthetic strategy toward related spirocyclic structures.
Precursors for Further Derivatization and Functional Group Interconversions
The imino group and the lactone functionality within this compound present opportunities for a variety of chemical transformations. The imine can potentially be hydrolyzed to the corresponding ketone (1-oxa-3-azaspiro[4.4]nonane-2,4-dione), reduced to an amine, or reacted with nucleophiles. The lactone ring can be opened by hydrolysis or aminolysis to yield amino acids with a spirocyclic core.
Phosphine-catalyzed [3 + 2]-cycloadditions have been used to synthesize 2-azaspiro[4.4]nonan-1-ones, which can be further modified. uwa.edu.au For instance, a carboxylic acid derivative was subjected to a Curtius rearrangement to form novel spirocyclic ketones. uwa.edu.au Such transformations could potentially be applied to derivatives of this compound to generate a range of functionalized molecules.
Exploration of Chemical Space through Spiro-Imino-Lactam Libraries
The creation of compound libraries is a key strategy in drug discovery for exploring a wide chemical space. The spiro-imino-lactam scaffold of this compound is well-suited for the generation of such libraries. By varying the substituents on the spirocyclic core, a diverse set of molecules can be synthesized and screened for biological activity.
The synthesis of 1-azaspiro[4.4]nonane derivatives has been achieved through domino radical bicyclization, showcasing a method to construct the spiro[4.4]nonane skeleton. nih.gov While this work focuses on a different heteroatom arrangement, the principle of building spirocyclic systems in a controlled manner is relevant. The development of multicomponent reactions for the synthesis of spiro heterocycles further enables the rapid generation of compound libraries. nih.gov
Below is a table summarizing the properties of the parent compound, 1-oxa-3-azaspiro[4.4]nonan-2-one, and a related dione.
| Property | 1-oxa-3-azaspiro[4.4]nonan-2-one | 1-oxa-3-azaspiro[4.4]nonane-2,4-dione |
| Molecular Formula | C7H11NO2 | C7H9NO3 |
| Molar Mass | 141.17 g/mol nih.gov | 155.15 g/mol |
| IUPAC Name | 1-oxa-3-azaspiro[4.4]nonan-2-one nih.gov | 1-oxa-3-azaspiro[4.4]nonane-2,4-dione sigmaaldrich.com |
| Melting Point | Not available | 132-133 °C sigmaaldrich.com |
| InChIKey | XFYDBKMBHLMEQO-UHFFFAOYSA-N nih.gov | MEZFDLNHBQSENG-UHFFFAOYSA-N sigmaaldrich.com |
| CAS Number | 19684-59-4 nih.gov | 67852-27-1 sigmaaldrich.com |
Future Research Directions and Outlook in Spiro Imino Lactam Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The construction of the spiro-imino-lactam framework requires precise and efficient synthetic strategies. While the synthesis of related spiro-β-lactams has been achieved, often through the Staudinger reaction ([2+2] cycloaddition of a ketene (B1206846) and an imine), the incorporation of an exocyclic imine group on the lactam ring presents an additional layer of complexity.
Future efforts will likely concentrate on the development of novel multi-component reactions (MCRs). MCRs offer a powerful approach to assemble complex molecules like spiro diheterocycles in a single step from readily available starting materials, enhancing efficiency and atom economy. For instance, a potential strategy could involve an in-situ cyclization-respiroannulation cascade, combining precursors to form both the oxazolidinone and the imino-lactam rings in one pot.
Furthermore, exploring intramolecular cycloaddition reactions, such as the 1,3-dipolar cycloaddition of nitrones with tethered alkenes, could provide new pathways to the core 1-azaspiro[4.4]nonane skeleton, which could then be further functionalized. The development of methods using transition-metal catalysis is also a promising avenue, as it can facilitate challenging bond formations and improve reaction selectivity. The synthesis of a related compound, 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]-undecane-1,5-dicarbonitrile, demonstrates the feasibility of constructing such imino-spirocyclic systems through sequential reactions.
Key Synthetic Strategies for Future Exploration:
| Synthetic Approach | Description | Potential Advantage |
|---|---|---|
| Multi-Component Reactions (MCRs) | Simultaneous reaction of three or more starting materials in a single pot to form a complex product. | High efficiency, atom economy, and rapid generation of molecular diversity. |
| Intramolecular Cycloadditions | Reactions where the reacting groups are part of the same molecule, leading to cyclic products. | High control over regioselectivity and stereoselectivity due to conformational constraints. |
| Staudinger [2+2] Cycloaddition | Reaction of a ketene with an imine to form a β-lactam ring. | A well-established and reliable method for constructing the core β-lactam structure. |
Advancements in Asymmetric Synthesis and Absolute Stereochemical Control
A critical challenge in the synthesis of 4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one is the control of the quaternary spiro-carbon stereocenter. The development of catalytic asymmetric methods is paramount for accessing enantiopure spiro compounds, which is often essential for their potential applications.
Future research will heavily rely on the design and application of novel chiral catalysts. This includes:
Organocatalysis : Chiral organocatalysts, such as cinchona alkaloids or N-heterocyclic carbenes (NHCs), have proven effective in the asymmetric synthesis of β-lactams. For example, NHCs can catalyze the [2+2] cycloaddition of ketenes and imines with excellent enantioselectivity.
Transition-Metal Catalysis : Chiral metal complexes, particularly those of rhodium, copper, and iridium, are powerful tools for stereoselective synthesis. A synergistic approach using two different metal catalysts could enable stereodivergent synthesis, providing access to all possible stereoisomers of a target molecule.
Chiral Auxiliaries : The use of chiral auxiliaries attached to one of the reactants can effectively direct the stereochemical outcome of the cyclization reaction, after which the auxiliary can be cleaved.
The asymmetric synthesis of spirooxindoles, which also possess a spiro-quaternary center, has seen significant progress and can serve as a blueprint for the development of methods for spiro-imino-lactams. Achieving high diastereoselectivity and enantioselectivity (e.g., >95% ee) will be a key benchmark for success in this area.
Integration with Flow Chemistry and Automated Synthesis Protocols
The integration of modern technologies like flow chemistry and automated synthesis is set to revolutionize the synthesis of complex molecules, including spiro-imino-lactams. Continuous flow chemistry offers substantial advantages over traditional batch processing, such as enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), improved reproducibility, and seamless scalability.
For the synthesis of spirocyclic compounds, flow chemistry can enable:
Rapid Reaction Optimization : Automated flow systems allow for high-throughput screening of reaction conditions, significantly accelerating the development of optimal synthetic protocols.
Access to Novel Reactivity : Flow reactors can facilitate reactions that are difficult to control in batch, such as those involving highly reactive intermediates or requiring photochemical activation ("photoflow").
Automated synthesis platforms, often coupled with machine learning algorithms, can further enhance the discovery and production of new spiro-imino-lactam analogues. These systems can autonomously explore a vast chemical space to generate libraries of compounds for screening or to identify optimal synthetic routes with minimal human intervention. The application of these technologies will be crucial for efficiently exploring the structure-activity relationships of this compound class.
Exploration of New Reactivity Modes and Catalytic Cycles
The unique structure of this compound, with its strained β-lactam ring and multiple functional groups, suggests a rich and underexplored reactivity profile. The inherent ring strain of the β-lactam makes it a versatile synthetic intermediate, prone to ring-opening reactions that can be exploited to synthesize other valuable molecules like non-protein amino acids or other heterocycles.
Future research will likely investigate:
Ring-Opening Reactions : Selective cleavage of the C-N or C-C bonds of the lactam ring could provide access to novel acyclic or macrocyclic structures.
Functional Group Interconversion : The exocyclic imine offers a handle for various transformations, such as reduction to a secondary amine, hydrolysis to a ketone, or addition of nucleophiles to generate more complex substituted amines.
Novel Catalytic Cycles : The development of new catalytic cycles can unlock unprecedented transformations. For example, an umpolung (reversal of polarity) Staudinger cyclization, where a ketene-derived enolate acts as the nucleophile, could lead to fully substituted β-lactams with high stereocontrol. Synergistic catalysis, combining multiple catalytic systems, could enable complex transformations in a single step, such as the direct synthesis of functionalized spirocyclic β-lactams from simple alkynes and nitrones.
Design and Synthesis of Multi-Spiro Systems and Analogues
Building upon the single spirocyclic core, a significant future direction is the design and synthesis of more intricate molecular architectures, such as multi-spiro systems and macrocycles containing the spiro-imino-lactam motif. These complex structures are of interest for their potential to act as scaffolds in materials science or as highly specific ligands for biological targets.
The synthesis of bis(4-spiro-fused-β-lactam)-based macrocycles has been successfully demonstrated using a multi-step approach involving diimine formation, a double Staudinger [2+2] cycloaddition, and a final ring-closing metathesis (RCM) reaction. This strategy could be adapted for the creation of macrocycles incorporating the this compound unit.
Another promising approach is the use of multi-component dicyclization reactions designed to efficiently construct two heterocyclic rings and a quaternary spiro-carbon in a single operation. By carefully designing the starting materials, it may be possible to generate bis-spiro or fused-spiro systems. The exploration of these advanced molecular architectures will push the boundaries of synthetic chemistry and could lead to materials and molecules with unique three-dimensional shapes and properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as diamines and cyclic ketones under controlled conditions. For example, a diamine precursor can react with a ketone derivative in the presence of acid catalysts (e.g., HCl) at 60–80°C, followed by purification via recrystallization or column chromatography. Temperature and solvent polarity are critical: higher temperatures (>80°C) may promote side reactions, while polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Key Parameters Table :
| Precursor | Catalyst | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Diamine A | HCl | 70 | DMF | 65 | 95 |
| Ketone B | TFA | 80 | THF | 58 | 90 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- FTIR : Confirm the presence of imine (C=N, ~1640 cm⁻¹) and lactam (C=O, ~1680 cm⁻¹) functional groups.
- NMR : NMR should show characteristic spirocyclic proton splitting (e.g., δ 3.5–4.5 ppm for N–CH₂ groups).
- XRD : Single-crystal X-ray diffraction provides definitive structural confirmation .
- Cross-Validation : Compare spectral data with analogous spiro compounds (e.g., 2,7-diazaspiro[4.4]nonan-1-one) to resolve ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the enantiomeric purity of this compound for chiral drug development?
- Methodological Answer :
- Factorial Design : Use a 2 factorial design to screen variables (e.g., catalyst type, solvent, temperature). For example, chiral catalysts like BINOL-phosphoric acid can induce asymmetry during cyclization .
- In Situ Monitoring : Employ HPLC with chiral columns (e.g., Chiralpak IA) to track enantiomeric excess (ee) during synthesis .
- Case Study : A 2024 study achieved 92% ee using BINOL-based catalysts in toluene at 50°C, with a reaction time of 24 hours .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines to differentiate selective toxicity from broad-spectrum activity.
- Theoretical Validation : Use molecular docking to assess binding affinity to bacterial enzymes (e.g., DNA gyrase) versus human targets (e.g., topoisomerase IIα) .
- Cross-Lab Replication : Share standardized protocols (e.g., CLSI guidelines) to minimize variability in bioactivity assays .
Q. How can computational modeling predict the stability of this compound under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Calculate protonation states using Gaussian 16 at the B3LYP/6-31G* level to identify pH-sensitive functional groups (e.g., imine vs. lactam tautomers).
- MD Simulations : Simulate degradation pathways in aqueous environments (pH 1–14) using GROMACS to assess hydrolytic stability .
Data Contradiction and Validation Framework
Table : Common Sources of Data Variability and Mitigation Strategies
Key Takeaways for Researchers
- Synthesis : Prioritize catalyst screening and solvent optimization to enhance yield and enantioselectivity .
- Characterization : Combine spectral and crystallographic data for unambiguous structural assignment .
- Advanced Studies : Integrate factorial design and computational tools to address mechanistic and stability challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
